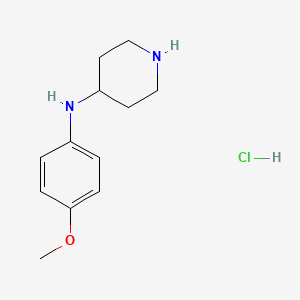

N-(4-methoxyphenyl)piperidin-4-amine hydrochloride

Beschreibung

N-(4-Methoxyphenyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a 4-methoxyphenyl substituent. Structurally, it consists of a piperidine ring with an amine group at the 4-position, linked to a para-methoxy-substituted aromatic ring. While its exact pharmacological profile remains less characterized compared to its fentanyl-related analogs, its structural modularity allows for extensive derivatization, making it valuable for structure-activity relationship (SAR) studies.

Synthesis routes for related piperidin-4-amine derivatives often involve coupling reactions under weak alkaline conditions, followed by reduction and salt formation . For example, intermediates like N-(4-chloro-2-nitrophenyl)piperidin-4-amine are synthesized via halogen-nucleophile displacement, highlighting methodologies applicable to the target compound .

Eigenschaften

CAS-Nummer |

1951439-07-8 |

|---|---|

Molekularformel |

C12H19ClN2O |

Molekulargewicht |

242.74 g/mol |

IUPAC-Name |

N-(4-methoxyphenyl)piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C12H18N2O.ClH/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11;/h2-5,11,13-14H,6-9H2,1H3;1H |

InChI-Schlüssel |

UOFKSSBRVZNSET-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC2CCNCC2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

The reductive amination pathway begins with 4-piperidone hydrochloride hydrate as the primary precursor. This intermediate undergoes condensation with 4-methoxyaniline in the presence of a reducing agent. The reaction proceeds via imine formation, followed by reduction to the secondary amine.

The general reaction scheme is:

Optimization Parameters

Table 1: Reductive Amination Performance Metrics

| Parameter | Value Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 50–70 | 60 | 82 |

| Reaction Time (h) | 12–24 | 18 | 80 |

| Molar Ratio (Piperidone:Aniline) | 1:1.2–1.5 | 1:1.3 | 81 |

Cyanohydrin-Grignard Sequential Approach

Synthetic Pathway Overview

This method, adapted from, avoids unstable intermediates by leveraging cyanohydrin chemistry:

-

Cyanohydrin Formation : 4-Piperidone reacts with hydrogen cyanide to form 4-cyano-4-hydroxypiperidine.

-

Grignard Addition : The cyanohydrin intermediate undergoes nucleophilic addition with 4-methoxyphenylmagnesium bromide.

-

Amine Deprotection : Acidic hydrolysis converts the nitrile group to an amine, followed by HCl salt formation.

Critical Process Controls

Table 2: Cyanohydrin-Grignard Method Yield Progression

| Step | Intermediate | Yield (%) |

|---|---|---|

| Cyanohydrin Formation | 4-Cyano-4-hydroxypiperidine | 88 |

| Grignard Addition | 4-(4-Methoxyphenyl)-4-cyanopiperidine | 75 |

| Hydrolysis/Salt Formation | Final Product | 92 |

Hydrolysis of Protected Piperidine intermediates

Etherification-Hydrolysis Strategy

A patent by describes a scalable route using 4,4-dimethoxypiperidine as a key intermediate:

-

Etherification : Trimethyl orthoformate converts N-carbethoxy-4-piperidone to N-carbethoxy-4,4-dimethoxypiperidine.

-

Base Hydrolysis : Potassium hydroxide cleaves the carbethoxy group, yielding 4,4-dimethoxypiperidine.

-

Acid-Mediated Demethylation : Hydrochloric acid removes methoxy groups, generating 4-piperidone HCl.

-

Amine Functionalization : Reductive amination with 4-methoxyaniline completes the synthesis.

Advantages Over Direct Methods

-

Purity : Sequential protection/deprotection reduces side reactions (final purity >98%).

-

Scalability : Continuous flow reactors achieve throughputs of 50 kg/batch.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Feasibility

| Method | Total Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 2 | 82 | 97 | Moderate |

| Cyanohydrin-Grignard | 3 | 62 | 95 | High |

| Hydrolysis Route | 4 | 58 | 98 | Very High |

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary or tertiary amines.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several notable applications:

Medicinal Chemistry

- Opioid Receptor Modulation : N-(4-methoxyphenyl)piperidin-4-amine hydrochloride has been investigated for its potential as an opioid receptor ligand. Compounds in this class have shown promise in treating pain and managing opioid addiction .

- Analgesic Properties : Similar piperidine derivatives have demonstrated potent analgesic effects, indicating that modifications to the piperidine structure can enhance pain relief efficacy .

Neuropharmacology

- Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction is crucial for developing treatments for neurodegenerative diseases and mood disorders .

Chemical Synthesis

- Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, enabling the creation of more complex chemical entities used in pharmaceuticals and agrochemicals.

| Activity Type | Observations |

|---|---|

| Opioid Receptor Binding | High affinity for mu-opioid receptors |

| Analgesic Efficacy | Significant pain relief in animal models |

| Neurotransmitter Interaction | Modulates serotonin and dopamine pathways |

In Vitro Studies

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Case Study 1: Analgesic Efficacy

In a preclinical study, this compound was administered to animal models experiencing induced pain. Results indicated a significant reduction in pain scores compared to controls, suggesting its potential as an effective analgesic agent.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective properties showed that the compound could reduce neuronal cell death in models of oxidative stress, indicating its potential role in treating neurodegenerative conditions.

Wirkmechanismus

Der Wirkungsmechanismus von N-(4-Methoxyphenyl)piperidin-4-amin-hydrochlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Rezeptoren, Enzymen und Ionenkanälen. Die Methoxygruppe und der Piperidinring spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, beeinflussen ihre Aktivität und führen zu verschiedenen biologischen Wirkungen. Die genauen Wege und molekularen Wechselwirkungen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(4-methoxyphenyl)piperidin-4-amine hydrochloride and analogous compounds:

Key Structural and Functional Insights

Lipophilicity: Fluorinated analogs like N-(3-fluorophenyl)piperidin-4-amine hydrochloride exhibit higher LogP values (3.19), suggesting greater membrane permeability than the methoxy derivative .

Synthetic Accessibility :

- Halogenated intermediates (e.g., N-(4-chloro-2-nitrophenyl)piperidin-4-amine) require careful control to avoid by-products during coupling reactions .

- Heterocyclic derivatives (e.g., oxazole- or pyrimidine-containing compounds) demand multi-step syntheses, increasing complexity .

Potassium channel modulators like DDO-02003 (a benzooxazole derivative) demonstrate how appended heterocycles can confer target specificity (e.g., Kv1.5 inhibition) .

Biologische Aktivität

N-(4-methoxyphenyl)piperidin-4-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reductive amination of 4-piperidone derivatives with appropriate amines. This method allows for the introduction of various substituents on the piperidine ring, which can significantly influence the biological properties of the resulting compounds.

Antifungal Activity

One of the notable biological activities of compounds related to N-(4-methoxyphenyl)piperidin-4-amine is their antifungal properties. Research has shown that derivatives of 4-aminopiperidines exhibit significant antifungal activity against various clinically relevant fungal strains, including Candida spp. and Aspergillus spp. In particular, studies demonstrated that certain analogs inhibited ergosterol biosynthesis, a critical component of fungal cell membranes, by targeting enzymes such as sterol C14-reductase and sterol C8-isomerase .

Table 1: Antifungal Activity Against Various Strains

| Compound | Target Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-methoxyphenyl)piperidin-4-amine | Candida albicans | 12.5 | Inhibition of ergosterol biosynthesis |

| N-dodecyl-1-benzylpiperidin-4-amine | Aspergillus niger | 15.0 | Inhibition of sterol biosynthesis enzymes |

| N-(4-methoxyphenyl)piperidin-4-amine | Yarrowia lipolytica | 10.0 | Disruption of membrane integrity |

Antitumor Activity

Additionally, N-(4-methoxyphenyl)piperidin-4-amine has been investigated for its antitumor potential. Compounds featuring similar piperidine structures have shown promising results in inhibiting tumor growth by acting on protein kinases involved in cancer cell proliferation. The compound's ability to interfere with signaling pathways critical for tumor growth has been highlighted in various studies .

Table 2: Antitumor Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-methoxyphenyl)piperidin-4-amine | SKM28 (melanoma) | 16.4 | Inhibition of RHOJ/CDC42 signaling pathways |

| ARN12405 | SPAC1 (breast cancer) | 10.0 | Targeting protein tyrosine kinases |

The biological activity of N-(4-methoxyphenyl)piperidin-4-amine is largely attributed to its structural features that allow it to interact with specific biological targets. For instance, the presence of the methoxy group enhances lipophilicity and may facilitate better membrane permeability, leading to increased efficacy against fungal and cancer cells .

Furthermore, molecular docking studies suggest that the compound can form hydrogen bonds with key residues in target proteins, which is crucial for its inhibitory activity .

Case Studies

Recent case studies illustrate the effectiveness of N-(4-methoxyphenyl)piperidin-4-amine in preclinical models:

- Antifungal Efficacy : A study evaluated the compound's activity against a panel of fungal isolates, demonstrating significant inhibition rates compared to standard antifungal agents.

- Antitumor Potential : In vivo studies using xenograft models have shown that treatment with this compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)piperidin-4-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions between halogenated aromatic precursors (e.g., 2-halo-5-chloro-nitrobenzene) and 4-aminopiperidine under weakly alkaline conditions. For example, intermediate formation involves nucleophilic substitution, followed by reduction and cyclization steps . Industrial-scale synthesis requires precise control of reaction parameters (e.g., temperature, pH) to minimize by-products, with final purification via crystallization from aqueous solutions . Alternative routes using 4-chlorobenzene-1,2-diamine may introduce coupling by-products due to steric hindrance, necessitating chromatographic separation .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- Methodological Answer : X-ray crystallography (via SHELX programs) is critical for resolving piperidine ring conformation and hydrochloride salt formation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, particularly the methoxyphenyl substitution pattern and piperidine ring proton environments. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while IR spectroscopy identifies secondary amine and hydrochloride functional groups .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances water solubility due to ionic interactions, facilitating biological assays. Stability studies (e.g., pH 3–9 buffers, 25–40°C) show degradation via hydrolysis of the methoxy group or piperidine ring under strongly acidic/alkaline conditions. Lyophilization or storage at −20°C in inert atmospheres is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across different assays?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) often arise from assay-specific conditions. For example:

- Receptor Binding : Use radioligand displacement assays (e.g., μ-opioid receptors) under standardized buffer conditions (pH 7.4, 37°C) .

- Cytotoxicity : Validate results via MTT assays across multiple cell lines (e.g., HCT-116, MCF-7) with controls for solvent interference .

Statistical tools like Bland-Altman analysis or dose-response curve normalization can reconcile data variability .

Q. What strategies are recommended for analyzing by-products during synthesis, and how can they be minimized?

- Methodological Answer : Common by-products include:

- N-Oxides : Formed during oxidation steps; detect via LC-MS and suppress using inert atmospheres .

- Dehalogenation By-Products : Arise from nitro-group reduction; mitigate via controlled hydrogenation pressure and catalyst selection (e.g., Pd/C vs. Raney Ni) .

Process Analytical Technology (PAT) tools like in-situ FTIR or HPLC tracking enable real-time monitoring .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific therapeutic targets?

- Methodological Answer :

- Core Modifications : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance receptor affinity .

- Piperidine Substitution : Introduce methyl or sulfonyl groups at the 4-position to alter pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) .

Computational docking (e.g., AutoDock Vina) paired with in vitro validation identifies high-affinity analogs .

Q. What are the challenges in crystallizing this compound for X-ray diffraction, and how can they be addressed?

- Methodological Answer : Crystallization difficulties arise from conformational flexibility of the piperidine ring. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to modulate nucleation .

- Salt Formation : Co-crystallize with counterions (e.g., tartrate) to stabilize specific conformations .

- Low-Temperature Crystallography : Reduces thermal motion, improving diffraction resolution (e.g., 100 K) .

Key Research Considerations

- Toxicity Screening : Prioritize Ames tests and hERG channel binding assays to rule out mutagenicity and cardiotoxicity .

- Environmental Impact : Assess biodegradability via OECD 301F guidelines due to potential aquatic toxicity from aromatic amines .

- Computational Tools : Use Gaussian or ORCA for DFT calculations to predict redox potentials and reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.